molecular formula C9H9NO2 B120098 7-Methoxy-3-methyl-1,2-benzisoxazole CAS No. 145508-91-4

7-Methoxy-3-methyl-1,2-benzisoxazole

Cat. No.: B120098
CAS No.: 145508-91-4
M. Wt: 163.17 g/mol
InChI Key: WJXLGUAJQSIWCH-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1,2-benzisoxazole is a heterocyclic compound with a molecular formula of C9H9NO2. It is part of the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The compound features a benzene ring fused to an isoxazole ring, with a methoxy group at the 7th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole typically involves the cycloaddition of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually require a solvent such as chloroform and a base like 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzisoxazole derivatives .

Scientific Research Applications

7-Methoxy-3-methyl-1,2-benzisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-1,2-benzisoxazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing various pathways. For instance, it may inhibit enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-methyl-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

7-methoxy-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLGUAJQSIWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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